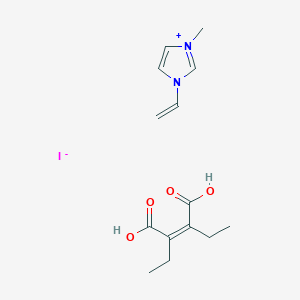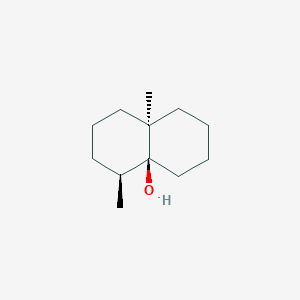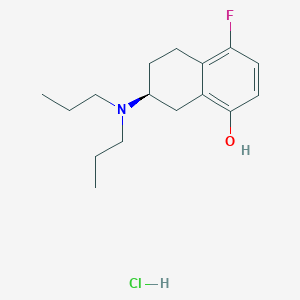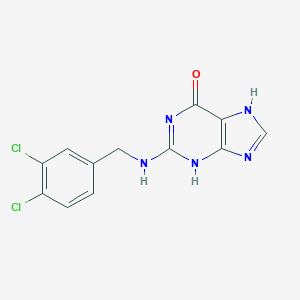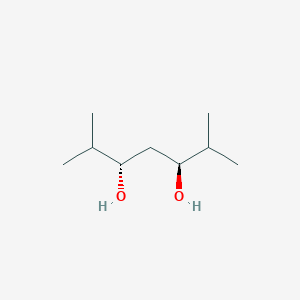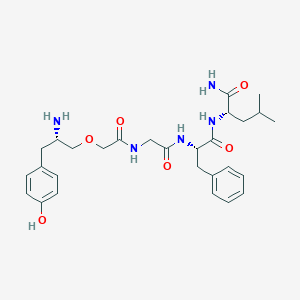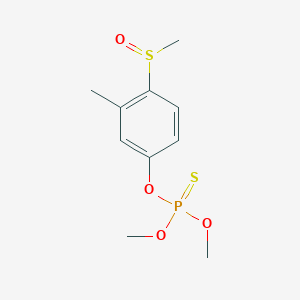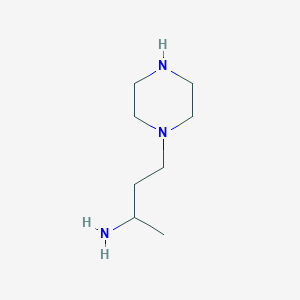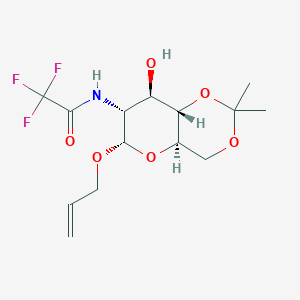
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related allyl glycosides typically involves the protection of the glucose molecule, followed by the introduction of the allyl group. For instance, the synthesis of "Allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-d-glucopyranoside" involves the use of glycosyl bromide and results in a protected glycoside with a β-anomeric configuration . Similarly, the synthesis of "Allyl O-[sodium (α-d-glcero-d-talo-2-octulopyranosyl)onate]-(2 → 6)-2-acetamido-2-deoxy-β-d-glucopyranoside" includes steps such as reaction with 3-chloroperoxybenzoic acid, per-O-acetylation, and silver triflate-promoted reactions . These methods could potentially be adapted for the synthesis of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside".
Molecular Structure Analysis
Crystallographic analysis is a common technique used to confirm the molecular structure and stereochemistry of synthesized glycosides. For example, the crystallographic analysis of the allyl glycoside mentioned in paper confirmed its β-anomeric configuration and the orientation of the phthalimido group . This type of analysis would be essential to confirm the structure of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside" once synthesized.
Chemical Reactions Analysis
The chemical behavior of allyl glycosides can be complex due to the presence of multiple functional groups that can undergo various chemical reactions. For instance, the preparation of "1,2-epoxypropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside" involves the conversion of an allyl glycoside to an epoxide, which can then be polymerized . The oxazoline procedure described in paper is another example of a chemical reaction involving allyl glycosides, where controlled partial benzylation is followed by condensation to form disaccharides . These reactions highlight the versatility of allyl glycosides in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl glycosides can vary widely depending on their structure and the nature of their substituents. For example, the polymer derived from "1,2-epoxypropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside" is soluble in organic solvents and, after deacetylation, becomes water-soluble with low viscosity . These properties are important for practical applications, such as in drug delivery systems or as materials with specific solubility characteristics. The specific properties of "Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside" would need to be determined experimentally following its synthesis.
Applications De Recherche Scientifique
Synthesis of Nucleic Acid Analogs : This compound is used in the synthesis of nucleic acid analogs. For instance, it was utilized in the synthesis of N-[2-S-(2-Acetamido-2,3-dideoxy-D-glucopyranose-3-y1)-2-thio-D-lactoyl]-L-alanyl-D-isoglutamine, which involved several steps including treatment with sodium acetate and potassium thioacetate (Hasegawa, Ozaki, Kiso, & Azuma, 1984).
Conjugation in Marine Biology : It has applications in marine biology, specifically in the synthesis of oligosaccharides. An example is its use in creating a sulfated disaccharide involved in the aggregation process of the marine sponge Microciona prolifera, demonstrating its utility in studying marine life at a molecular level (Vermeer, Kamerling, & Vliegenthart, 2000).
Chemical Derivatives for Medicinal Chemistry : In medicinal chemistry, this compound is used to create various chemical derivatives. For example, researchers synthesized 2-deoxy-2-[(2,2-difluoro-3-hydroxytetradecanoyl)amino]-3-O-[(R)-3-(tetradecanoyloxy)tetradecanoyl]-D-glucopyranose 4-phosphates from this compound for testing in macrophage activation studies (Shiozaki, Kobayashi, Arai, Watanabe, & Hiraoka, 1991).
Lipid Analog Synthesis : It's used in synthesizing lipid A 3-ether analogs, which are important for studying endotoxic activity. This indicates its potential for creating substances with modified biological activities (Shiozaki, Kobayashi, Arai, Ishida, Hiraoka, Nishijima, Kuge, Otsuka, & Akamatsu, 1991).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO6/c1-4-5-21-11-8(18-12(20)14(15,16)17)9(19)10-7(23-11)6-22-13(2,3)24-10/h4,7-11,19H,1,5-6H2,2-3H3,(H,18,20)/t7-,8-,9-,10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZTQBRCYUFOV-ILAIQSSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OCC=C)NC(=O)C(F)(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OCC=C)NC(=O)C(F)(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568266 |
Source


|
| Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside | |
CAS RN |
139629-59-7 |
Source


|
| Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



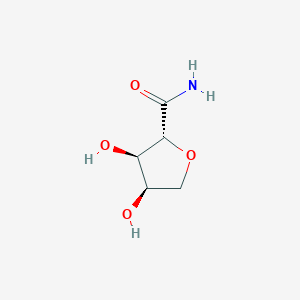
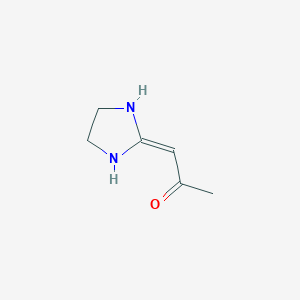
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
